molecular formula C10H14ClN3O2 B14432001 1,3-Dimethyl-5-(2-chlorophenyl)biuret CAS No. 76266-98-3

1,3-Dimethyl-5-(2-chlorophenyl)biuret

Cat. No.: B14432001
CAS No.: 76266-98-3
M. Wt: 243.69 g/mol
InChI Key: APZVYOVFNQRWNI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(2-chlorophenyl)biuret is a biuret derivative featuring a 2-chlorophenyl substituent at the 5-position and methyl groups at the 1- and 3-positions. The chlorine atom at the 2-position of the phenyl ring and the methyl groups influence its steric and electronic properties, which may modulate biological activity and physicochemical stability.

Properties

CAS No.

76266-98-3

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

1-carbamoyl-1-(6-chloro-6-methylcyclohexa-1,3-dien-1-yl)-3-methylurea

InChI

InChI=1S/C10H14ClN3O2/c1-10(11)6-4-3-5-7(10)14(8(12)15)9(16)13-2/h3-5H,6H2,1-2H3,(H2,12,15)(H,13,16)

InChI Key

APZVYOVFNQRWNI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CC=C1N(C(=O)N)C(=O)NC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(2-chlorophenyl)biuret typically involves the reaction of 2-chloroaniline with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the biuret structure. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of 1,3-Dimethyl-5-(2-chlorophenyl)biuret follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(2-chlorophenyl)biuret undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

1,3-Dimethyl-5-(2-chlorophenyl)biuret has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(2-chlorophenyl)biuret involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

The anti-inflammatory activity of 1,3-Dimethyl-5-(2-chlorophenyl)biuret (referred to as Compound 5b in ) was compared to derivatives with varying substituents on the phenyl ring. Key findings include:

Table 1: Anti-Inflammatory Activity of Chlorophenyl-Substituted Biurets

Compound Substituent Position % Edema Inhibition (vs. Phenylbutazone)
5b 2-chlorophenyl 36.00%
5d 4-chlorophenyl 35.97%
5f 3-chlorophenyl 36.25%
5a Unspecified 32.78%
5e Unspecified 32.60%
  • Derivatives with non-chlorinated or differently substituted phenyl groups (e.g., 5a, 5e) showed reduced activity, highlighting the importance of halogenation for potency .

Chemical Stability and Decomposition

Biuret derivatives are sensitive to thermal decomposition. indicates that standard biuret decomposes above 190°C, forming byproducts such as cyanuric acid (CYA), ammelide, and ammeline under high flow rates (86.86–121.6 kg/hr) .

Table 2: Decomposition Products of Biuret Under Varying Conditions

Flow Rate (kg/hr) Temperature (°C) Primary Products
Low >190 Cyanuric Acid (CYA)
High >190 Biuret, Ammelide, Ammeline

Analytical Challenges

Biurets are notoriously difficult to distinguish from urea due to overlapping physicochemical properties (e.g., refractive index, density) . However, advanced techniques like near-infrared spectroscopy (NIRS) coupled with chemometric models (e.g., NIRSPEC UAN Analyzer) enable precise quantification of biuret derivatives, including 1,3-Dimethyl-5-(2-chlorophenyl)biuret, even at low concentrations .

Crystallographic and Structural Properties

X-ray diffraction (XRD) studies of structurally similar compounds (e.g., 1-(4-bromobutyl)-3,6-dimethyluracil) reveal that substituent positioning influences crystal packing via steric interactions and hydrogen-bonding networks .

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